Bienvenue dans la boutique en ligne BenchChem!

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide (CAS 1396808-75-5, molecular formula C18H20N4O3, molecular weight 340.38 g/mol) is a synthetic small molecule that integrates a phenylpiperazine pharmacophore, a 1,3-oxazole central scaffold, and a cyclopropanecarboxamide terminal group. The compound belongs to the class of arylpiperazine-functionalized oxazole carboxamides, a chemical space explored for modulation of G protein-coupled receptors (GPCRs) and enzyme targets in central nervous system and oncology indications.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 1396808-75-5
Cat. No. B2482548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
CAS1396808-75-5
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C18H20N4O3/c23-16(13-6-7-13)20-18-19-15(12-25-18)17(24)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,19,20,23)
InChIKeyYHZZZWBPQXCGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide (CAS 1396808-75-5): Structural Identity and Class Belonging


N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide (CAS 1396808-75-5, molecular formula C18H20N4O3, molecular weight 340.38 g/mol) is a synthetic small molecule that integrates a phenylpiperazine pharmacophore, a 1,3-oxazole central scaffold, and a cyclopropanecarboxamide terminal group . The compound belongs to the class of arylpiperazine-functionalized oxazole carboxamides, a chemical space explored for modulation of G protein-coupled receptors (GPCRs) and enzyme targets in central nervous system and oncology indications [1]. The unsubstituted phenyl group on the piperazine ring differentiates it from analogs bearing methoxy, dichlorophenyl, benzodioxolylmethyl, or pyrimidinyl substituents, which are reported to alter lipophilicity, hydrogen-bonding capacity, and target selectivity profiles .

Why N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide Cannot Be Replaced by Arbitrary Arylpiperazine-Oxazole Analogs


Substitution at the piperazine N4-phenyl position directly modulates molecular recognition at aminergic GPCRs (e.g., 5-HT1A, D2, D3) and enzyme binding pockets (e.g., AChE, tubulin), where even minor alterations (e.g., 2-methoxy vs. unsubstituted phenyl) can shift selectivity by >10-fold between receptor subtypes [1]. The cyclopropanecarboxamide capping group contributes to metabolic stability and restricts conformational flexibility relative to acetyl or benzoyl amide alternatives, while the oxazole ring orientation influences hydrogen-bonding geometry with biological targets [2]. Generic replacement with a close analog carrying a different aryl substituent on the piperazine or an alternative heterocyclic core (e.g., thiazole or isoxazole) risks losing target engagement fidelity, altering physicochemical properties (logP, TPSA), and invalidating any structure-activity relationship (SAR) established for the phenylpiperazine-oxazole-cyclopropyl carboxamide chemotype [3].

Quantitative Differentiation Evidence for N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide


Calculated Lipophilicity (cLogP) Differentiates Target Compound from Methoxy and Dichlorophenyl Analogs

The unsubstituted phenylpiperazine moiety yields a predicted cLogP of approximately 1.8, compared to ~2.1 for the 2-methoxyphenyl analog (CAS 1351581-87-7) and ~3.2 for the 2,3-dichlorophenyl analog (CAS not fully specified in public data) . The lower lipophilicity of the target compound may enhance aqueous solubility and reduce non-specific protein binding while retaining blood-brain barrier permeability potential, a differentiated profile relative to more lipophilic congeners [1].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Phenylpiperazine Pharmacophore Confers Differential Dopamine D3 Receptor Binding Propensity

4-Phenylpiperazine derivatives with a carbonyl linker to a heterocyclic core are known to engage dopamine D3 receptors with nanomolar affinity, while selectivity over D2 receptors can be tuned by the nature of the heterocycle and terminal amide group [1]. The cyclopropanecarboxamide group in the target compound introduces conformational constraint not present in linear alkylamide analogs, which has been shown to enhance D3 receptor affinity by up to 5-fold in related chemotypes compared to butylamide-linked congeners [2]. No direct binding data (Ki/IC50) is publicly available for this specific compound; the inference is drawn from structurally validated D3 ligand series.

Dopamine D3 receptor GPCR selectivity Addiction therapeutics

Oxazole Core Orientation Modulates Acetylcholinesterase (AChE) Inhibitory Potency

In a head-to-head SAR study of arylisoxazole-phenylpiperazine derivatives, the position and substitution of the oxazole ring were shown to alter AChE IC50 values across a >10-fold range [1]. Specifically, 5-(2-chlorophenyl)-1,2-oxazol-3-yl](4-phenylpiperazin-1-yl)methanone achieved an IC50 of 21.85 µM against AChE, whereas close structural analogs with modified oxazole substitution patterns showed IC50 values exceeding 100 µM. The target compound incorporates a 1,3-oxazole with a cyclopropanecarboxamide at the 2-position and a carbonyl linker at the 4-position, a substitution topology that is distinct from the most potent AChE inhibitor in the published series [2].

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

Cyclopropanecarboxamide Capping Group Provides Metabolic Stability Advantage Over Acetyl or Benzoyl Amide Analogs

The cyclopropanecarboxamide group has been documented in multiple medicinal chemistry programs to increase metabolic stability of amide bonds by introducing steric hindrance that reduces hydrolytic cleavage by amidases and oxidative metabolism by cytochrome P450 enzymes compared to linear acetyl amide or benzoyl amide counterparts [1]. In structurally related cyclopropanecarboxamide-containing kinase inhibitors, the cyclopropyl group improved human liver microsome half-life by 2- to 4-fold versus N-acetyl analogs. No experimental metabolic stability data is publicly available for the target compound, and this inference is class-level [2].

Metabolic stability Cytochrome P450 Amide bond stability

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide: Evidence-Grounded Application Scenarios for Scientific Procurement


CNS GPCR Lead Discovery: Dopamine D3 and Serotonin 5-HT1A Receptor Screening Libraries

The unsubstituted phenylpiperazine pharmacophore coupled with a cyclopropanecarboxamide-capped oxazole scaffold provides a structurally differentiated entry point into aminergic GPCR chemical space [1]. The compound is suitable for inclusion in focused screening libraries targeting dopamine D3 and serotonin 5-HT1A receptors, where the lower cLogP (~1.8) relative to dichlorophenyl and methoxyphenyl analogs may translate to a more favorable developability profile for CNS indications [2]. Procurement of this compound enables head-to-head SAR expansion against commercially available 2-methoxyphenyl and benzodioxolylmethyl analogs within the same core scaffold series.

Metabolic Stability-Focused Medicinal Chemistry: Cyclopropanecarboxamide as a Strategic Capping Group

The cyclopropanecarboxamide group is a validated structural motif for improving amide bond metabolic stability, as documented across kinase inhibitor and GPCR modulator programs [1]. This compound serves as a useful comparator for medicinal chemistry teams evaluating the impact of amide capping groups (cyclopropyl vs. acetyl vs. benzoyl) on microsomal stability within an oxazole-phenylpiperazine scaffold. Its procurement allows direct experimental measurement of metabolic half-life differences in lead optimization cascades [2].

Acetylcholinesterase Inhibitor Hit Expansion: Novel Oxazole Substitution Topology

Published structure-activity relationships for arylisoxazole-phenylpiperazine AChE inhibitors demonstrate that specific oxazole substitution patterns yield >10-fold potency differences [1]. The target compound occupies a substitution topology (1,3-oxazole with 2-cyclopropanecarboxamide, 4-carbonyl-piperazine) not represented in the most potent reported AChE inhibitors, making it a valuable procurement candidate for hit-expansion libraries in Alzheimer's disease research programs where novel chemotypes are actively sought [2].

Quote Request

Request a Quote for N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.